tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate
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Overview
Description
tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring. It is widely used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-3-hydroxy-5-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of tert-butyl trans-3-hydroxy-5-methylpiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can regenerate the hydroxy group.
Scientific Research Applications
tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents and drug delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl trans-3-hydroxy-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved in its action are determined by the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 5,11,17,23-tetra-tert-butyl-25-(carboxymethoxy)-calix 4arene : This compound is used in the assembly of coordination polymers and has applications in material science .
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is similar in structure and is used as a precursor for biologically active natural products.
Uniqueness
tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Biological Activity
tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate is a piperidine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activities. Understanding its biological activity is crucial for developing therapeutic agents and exploring its applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C10H19NO3 with a molecular weight of approximately 215.29 g/mol. The compound features a piperidine ring substituted with a tert-butyl ester group, a hydroxyl group, and a methyl group. The specific stereochemistry at the 3 and 5 positions plays a vital role in its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H19NO3 |
Molecular Weight | 215.29 g/mol |
Functional Groups | Hydroxyl, Tert-butyl ester |
Stereochemistry | (3R,5R) |
The mechanism of action of this compound involves interactions with specific enzymes and receptors within biological pathways. The presence of the hydroxyl and tert-butyl ester groups enhances its binding affinity to molecular targets, potentially modulating enzyme activities or receptor functions. This modulation can lead to various biological effects, including anti-inflammatory and analgesic properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can possess antibacterial properties. The stereochemistry and functional groups significantly influence their effectiveness against various bacterial strains .
- Neuroprotective Effects : Compounds similar to this compound have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
- Analgesic Properties : The compound may also exhibit analgesic effects through modulation of pain pathways in the central nervous system .
Case Studies
- Antimicrobial Testing : A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting the importance of stereochemistry in enhancing antibacterial efficacy .
- Neuroprotection : In a neuroprotective study, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could reduce cell death and improve cell viability under stress conditions .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions using amino alcohols or amino acids.
- Introduction of Hydroxyl Group : Selective hydroxylation using reagents like osmium tetroxide.
- Methyl Group Attachment : Alkylation reactions using methyl iodide.
- Ester Formation : Esterification reactions using tert-butyl alcohol.
Properties
IUPAC Name |
tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHEQDHYZKZJR-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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